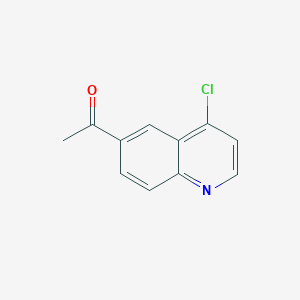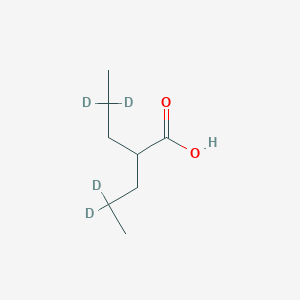
3-(Oxolan-3-yl)azetidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Oxolan-3-yl)azetidine hydrochloride is a chemical compound with the CAS Number: 1795438-09-3 . It has a molecular weight of 163.65 and is typically in powder form . It is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(tetrahydrofuran-3-yl)azetidine hydrochloride . The Inchi Code is 1S/C7H13NO.ClH/c1-2-9-5-6 (1)7-3-8-4-7;/h6-8H,1-5H2;1H and the Inchi Key is PVLJJRPULSXILK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 163.65 .Aplicaciones Científicas De Investigación
Radical Addition in Drug Discovery
Duncton et al. (2009) reported the use of a radical addition method, known as the Minisci reaction, to introduce oxetane or azetidine into heteroaromatic systems. This method is significant in drug discovery, particularly for introducing oxetan-3-yl and azetidin-3-yl groups into compounds like the marketed EGFR inhibitor gefitinib (Duncton et al., 2009).
Synthesis of Stereodefined Aziridines and Azetidines
Van Brabandt et al. (2006) explored the synthesis of stereodefined aziridines and azetidines from 4-(haloalkyl)azetidin-2-ones. This process involves reduction, intramolecular nucleophilic substitution, and subsequent transformations to create 2-(1-alkoxy-2-hydroxyethyl)azetidines (Van Brabandt et al., 2006).
Nickel-Mediated Alkyl-Aryl Suzuki Coupling
Duncton et al. (2008) presented an efficient approach to install oxetan-3-yl and azetidin-3-yl substituents into aromatic systems using nickel-mediated alkyl-aryl Suzuki coupling. This method is notable for its efficiency in introducing these motifs into medicinal chemistry (Duncton et al., 2008).
Synthesis of 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine Hydrochloride
Zhang Zhi-bao (2011) synthesized 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride, a process characterized by its suitability for industrialization and high product purity. This synthesis involved multiple steps, including methylation and nucleophilic substitution (Zhang Zhi-bao, 2011).
Coupling Reactions with Azetidine and Oxetane Sulfinate Salts
Nassoy et al. (2015) explored the preparation of azetidine and oxetane sulfinate salts, which undergo smooth coupling reactions. This method provides an expedient route to introduce these four-membered heterocycles into indoles, significant for chemical synthesis (Nassoy et al., 2015).
Safety and Hazards
The safety information for 3-(Oxolan-3-yl)azetidine hydrochloride includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and the GHS pictograms include GHS07 .
Propiedades
IUPAC Name |
3-(oxolan-3-yl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-9-5-6(1)7-3-8-4-7;/h6-8H,1-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLJJRPULSXILK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2CNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)aniline](/img/structure/B1433719.png)


![Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-](/img/structure/B1433723.png)




![1-Cyclohexylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1433732.png)




